molecular formula C17H18Cl3N3O2 B2726321 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338981-08-1

5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2726321
CAS RN: 338981-08-1
M. Wt: 402.7
InChI Key: PPHWTCBHCKVMSC-UHFFFAOYSA-N
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Description

5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H18Cl3N3O2 and its molecular weight is 402.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines

  • Researchers have explored the antimicrobial activities of new chemical compounds, including pyrimidinones and triazinones, derived from pyridinecarboxamide precursors. These compounds were tested in vitro for their antimicrobial properties, indicating their potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, Al-Taifi, 2002).

Chemical Functionalities Optimization for Receptor Modulation

Optimization of Chemical Functionalities of Indole-2-carboxamides for CB1 Receptor

  • The study on indole-2-carboxamides, including variations with dimethylaminoethyl groups, highlights their use as allosteric modulators for the cannabinoid type 1 receptor (CB1). This research underscores the critical structural requirements for allosteric modulation, impacting the development of therapeutic agents targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, Lu, 2014).

Development of Anti-Inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines

  • This study involves the synthesis of compounds with potential anti-inflammatory and analgesic activities. By exploring different chemical structures, including pyridinecarboxamide derivatives, researchers aim to identify new therapeutic options for treating inflammation and pain (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antimicrobial Activities of Thio-Substituted Ethyl Nicotinate and Related Compounds

Pyridine-2(1H)-thione in Heterocyclic Synthesis

  • The synthesis of thio-substituted ethyl nicotinate derivatives and their subsequent evaluation for antimicrobial activities showcases the potential of these compounds in addressing various microbial threats. Such studies contribute to the broader field of antimicrobial research, highlighting the versatility of pyridinecarboxamide frameworks (Gad-Elkareem, Abdel-fattah, Elneairy, 2011).

properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl3N3O2/c1-22(2)6-5-21-16(24)13-8-12(18)10-23(17(13)25)9-11-3-4-14(19)15(20)7-11/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHWTCBHCKVMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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